molecular formula C12H14N4O5 B11025597 (2-Amino-3,5-dinitrophenyl)(piperidin-1-yl)methanone

(2-Amino-3,5-dinitrophenyl)(piperidin-1-yl)methanone

Cat. No.: B11025597
M. Wt: 294.26 g/mol
InChI Key: NDCNGPHOLPSVIS-UHFFFAOYSA-N
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Description

2,4-DINITRO-6-(PIPERIDINE-1-CARBONYL)ANILINE: is a complex organic compound characterized by the presence of nitro groups and a piperidine moiety attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,4-dinitroaniline with piperidine-1-carbonyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by subsequent functionalization steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-DINITRO-6-(PIPERIDINE-1-CARBONYL)ANILINE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of 2,4-diamino-6-(piperidine-1-carbonyl)aniline.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

2,4-DINITRO-6-(PIPERIDINE-1-CARBONYL)ANILINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DINITRO-6-(PIPERIDINE-1-CARBONYL)ANILINE involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: 2,4-DINITRO-6-(PIPERIDINE-1-CARBONYL)ANILINE is unique due to the presence of both nitro groups and a piperidine-1-carbonyl moiety, which confer distinct chemical reactivity and potential biological activities compared to its simpler analogs.

Properties

Molecular Formula

C12H14N4O5

Molecular Weight

294.26 g/mol

IUPAC Name

(2-amino-3,5-dinitrophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H14N4O5/c13-11-9(12(17)14-4-2-1-3-5-14)6-8(15(18)19)7-10(11)16(20)21/h6-7H,1-5,13H2

InChI Key

NDCNGPHOLPSVIS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

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